molecular formula C9H13N3S2 B14007241 1-Cyclohexyl-1,3,5-triazine-2,4-dithione CAS No. 26724-64-1

1-Cyclohexyl-1,3,5-triazine-2,4-dithione

Cat. No.: B14007241
CAS No.: 26724-64-1
M. Wt: 227.4 g/mol
InChI Key: OTXXOOLSMLQVKS-UHFFFAOYSA-N
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Description

1-Cyclohexyl-1,3,5-triazine-2,4-dithione is a triazine-derived compound featuring a cyclohexyl substituent at the 1-position and two thione groups at the 2- and 4-positions of the triazine ring. The cyclohexyl group imparts significant steric bulk and hydrophobicity, distinguishing it from other triazine-dithione derivatives. The thione groups enable metal coordination, suggesting utility in surface modification or catalysis, while the cyclohexyl moiety may enhance solubility in non-polar matrices or improve thermal stability .

Properties

CAS No.

26724-64-1

Molecular Formula

C9H13N3S2

Molecular Weight

227.4 g/mol

IUPAC Name

1-cyclohexyl-1,3,5-triazine-2,4-dithione

InChI

InChI=1S/C9H13N3S2/c13-8-10-6-12(9(14)11-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,11,13,14)

InChI Key

OTXXOOLSMLQVKS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C=NC(=S)NC2=S

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The mechanism proceeds as follows:

  • Imine Formation: Thiourea reacts with the aldehyde to form an imine intermediate.
  • Nucleophilic Addition: A second molecule of thiourea adds nucleophilically to the imine, yielding a tricomponent adduct.
  • Cyclization: Elimination of ammonia leads to ring closure forming an intermediate triazine dithione structure.
  • Alkylation: The trialkyl orthoformate reacts with thiourea to form an imidate intermediate, which alkylates the triazine intermediate, completing the formation of the alkylated triazine-2,4-dithione.

This method is advantageous due to:

  • Mild reaction conditions,
  • Use of inexpensive and readily available reagents,
  • Good to moderate yields,
  • Avoidance of metal catalysts.

Experimental Data Summary

Entry Solvent Temperature Time Yield (%) Notes
1 None Room Temp 12 h 0 No product formed
2 N,N-Dimethylformamide (DMF) Room Temp 12 h Trace Formation of bis(thiourea) adduct observed
3 DMF Room Temp 24 h Improved Increased yield of intermediate
4 DMF Elevated 6 h Good Optimized conditions for product formation

Source: Kang and Zhang, Beilstein Journal of Organic Chemistry, 2020

Microwave-Assisted Synthesis

Microwave irradiation has been applied to the synthesis of triazine derivatives, including this compound, to accelerate reaction rates and improve yields.

  • Advantages: Rapid heating, uniform energy distribution, reduced reaction times.
  • Typical Conditions: Microwave power settings adjusted to optimize temperature and time, often leading to higher purity products.
  • Outcome: Enhanced yields compared to conventional heating methods.

This method is particularly useful when scaling up synthesis or when time efficiency is critical.

Cyclization and Alkylation Details

The core cyclization involves the reaction of thiourea with the aldehyde to form a ring-closed intermediate, which then undergoes alkylation by an imidate intermediate formed from trialkyl orthoformate and thiourea.

This dual role of thiourea (both as a cyclizing agent and alkylation participant) is key to the efficiency of the one-pot synthesis.

Characterization and Structural Confirmation

The synthesized this compound is characterized by:

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Yield Range (%) References
Catalyst-Free One-Pot Reaction Aldehyde, Thiourea, Orthoformate Room temp to mild heating, DMF Simple, no catalyst, mild conditions Moderate to good (40-80%)
Microwave-Assisted Synthesis Same as above Microwave irradiation Faster reaction, improved yield Higher than conventional
Cyclization and Alkylation Thiourea, Aldehyde, Orthoformate Heating in solvent Efficient ring formation Moderate to good

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The sulfur atoms in 1-cyclohexyl-1,3,5-triazine-2,4-dithione act as nucleophiles, enabling alkylation and acylation under mild conditions. For example:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form thioether derivatives.

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to yield thioester products.

A study demonstrated that alkylation with orthoformates (e.g., trimethyl orthoformate) proceeds via an intermediate imidate, forming 6-(alkylthio)-substituted triazines. The reaction tolerates diverse orthoformates, as shown below :

OrthoformateProduct Yield (%)
Trimethyl (3a)92
Triethyl (3b)85
Tripropyl (3c)78
Tributyl (3d)72

Cycloaddition Reactions

The electron-deficient triazine ring participates in [2+3] cycloadditions with thioketones or nitrones. For instance:

  • Reaction with 2,2,4,4-tetramethylcyclobutane-1,3-dithione forms 1,3,5-oxathiazolidines via a zwitterionic intermediate .

  • With aromatic thioketones (e.g., thiobenzophenone), it forms 1,2,4-trithiolanes through thiosulfine intermediates .

Key Mechanistic Steps :

  • Formation of a zwitterion via sulfur transfer.

  • 1,5- or 1,3-cyclization depending on steric and electronic factors.

  • Elimination of oxathiirane derivatives in bulky substituent environments .

Nucleophilic Substitution

The thione groups facilitate nucleophilic displacement reactions:

  • Substitution with amines (e.g., aniline) yields 2,4-diamino-triazine derivatives.

  • Reaction with Grignard reagents replaces sulfur atoms with alkyl/aryl groups.

Example :
1 Cyclohexyl triazine dithione R Mg X1 Cyclohexyl triazine SR 2+MgX2\text{1 Cyclohexyl triazine dithione R Mg X}\rightarrow \text{1 Cyclohexyl triazine SR }_2+\text{MgX}_2

Reductive Pathways

Under deoxygenation conditions:

  • With Raney nickel, the compound undergoes desulfurization to form deoxygenated imidazole derivatives .

  • Bulky substituents (e.g., 1-adamantyl) and electron-withdrawing groups (e.g., acetyl) favor deoxygenation over sulfur transfer .

Scale-Up and Optimization

A 10 mmol scale synthesis of a related triazinethione achieved an 87% yield (2.06 g) under optimized conditions . Key factors include:

  • Temperature : 80–100°C.

  • Solvent : Ethanol or acetic acid.

  • Catalyst : None required (reaction is catalyst-free) .

Structural and Spectroscopic Insights

  • NMR : Characteristic shifts for cyclohexyl protons (δ 1.2–2.1 ppm) and thiocarbonyl groups (δ 180–190 ppm in 13C^{13}\text{C} NMR) .

  • X-ray Crystallography : Confirms planar triazine ring with S–C bond lengths of ~1.68 Å, indicative of conjugated π-systems .

Scientific Research Applications

1-Cyclohexyl-1,3,5-triazine-2,4-dithione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-1,3,5-triazine-2,4-dithione involves its interaction with molecular targets through its thioketone groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The compound’s ability to undergo substitution and cyclization reactions also contributes to its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 1-Cyclohexyl-1,3,5-triazine-2,4-dithione with its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
This compound Cyclohexyl C₉H₁₁N₃S₂ 225.33 (calculated) Not reported Thione, Triazine
VBATDT 4-Vinylbenzyl-n-propylamino C₁₇H₂₀N₄S₂ 360.50 Not reported Thione, Amino, Vinyl
6-(Dibutylamino)-1,3,5-triazine-2,4-dithione Dibutylamino C₁₁H₂₀N₄S₂ 272.43 143 Thione, Amino
Cycloguanil 4-Chlorophenyl, Dimethyl C₁₁H₁₄ClN₅ 251.72 Not reported Diamine, Chlorophenyl
Si-TMT (2,4,6-Trimercaptotriazine) Mercapto, Silica gel C₄H₅N₃S₃ 191.30 Not reported Mercapto, Triazine

Key Observations:

  • Substituent Effects: The cyclohexyl group in the target compound provides steric hindrance and hydrophobicity, contrasting with VBATDT’s vinylbenzyl group (enhancing polymerization capability) and dibutylamino derivatives’ polar amino groups (improving solubility in organic solvents).
  • Thermal Stability: The dibutylamino analog has a defined melting point (143°C), suggesting moderate thermal stability, while the cyclohexyl variant’s bulk may elevate decomposition temperatures.
  • Metal Interaction: VBATDT’s amino and vinyl groups enable strong coordination with noble metals (e.g., gold, palladium) in dental adhesives, whereas the cyclohexyl derivative’s thione groups may favor chelation with transition metals like copper or nickel .

Dental Adhesives

  • VBATDT: Widely used as a metal primer for noble alloys (e.g., Ag-Pd-Cu-Au) due to its affinity for metal oxides. However, it fails to improve bond strength with base metals (e.g., Co-Cr), necessitating complementary primers like MDP or MEPS .
  • Cyclohexyl Derivative : Hypothesized to exhibit superior stability in acidic or humid oral environments due to hydrophobic shielding, though its adhesion performance remains untested.

Industrial Coatings

  • Si-TMT : Functionalized silica gel with mercapto groups for heavy metal adsorption. The cyclohexyl derivative’s thione groups could similarly anchor metals but may lack the porosity for high-capacity adsorption .

Research Findings and Performance Metrics

  • VBATDT: Demonstrated shear bond strengths of 15–25 MPa to noble alloys when used with MMA-PMMA-TBBO resins, but <10 MPa for base metals .
  • Dibutylamino Derivative: Shows logP ≈ 2.86, indicating moderate lipophilicity, whereas the cyclohexyl analog’s logP is predicted to exceed 3.5, favoring lipid-rich matrices .

Q & A

Q. What are the established synthetic routes for 1-Cyclohexyl-1,3,5-triazine-2,4-dithione, and what are the critical reaction parameters affecting yield?

Methodological Answer: The synthesis of triazine-dithione derivatives typically involves nucleophilic substitution or cyclization reactions. For example, 6-(4-vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithione (VBATDT) is synthesized by introducing thione groups via sulfurization of triazine precursors under controlled conditions . Key parameters include:

  • Reagent stoichiometry: Excess thiourea or phosphorus pentasulfide (P₂S₅) ensures complete thiolation.
  • Temperature: Reactions are often conducted at 60–80°C to balance reaction rate and side-product formation.
  • Solvent selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
    For 1-cyclohexyl derivatives, cyclohexylamine could replace vinylbenzyl-n-propylamine in analogous procedures. Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity products.

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • NMR spectroscopy: ¹H and ¹³C NMR confirm substituent integration and cyclohexyl group geometry. The deshielded carbons at C2 and C4 (δ ~180–200 ppm in ¹³C NMR) confirm dithione formation .
  • IR spectroscopy: Strong absorption bands near 1200–1250 cm⁻¹ (C=S stretching) and 1550–1600 cm⁻¹ (triazine ring vibrations) validate functional groups .
  • X-ray crystallography: Resolves steric effects of the cyclohexyl group and dithione conformation in the solid state .
  • Elemental analysis: Ensures stoichiometric purity, particularly for sulfur content.

Advanced Research Questions

Q. How does the cyclohexyl substituent influence the electronic and steric properties of the triazine-dithione core compared to other alkyl or aryl substituents?

Methodological Answer: The cyclohexyl group introduces steric bulk and electron-donating effects, altering reactivity:

  • Steric effects: Molecular docking or DFT calculations can quantify steric hindrance, impacting binding in biological systems or adhesion in materials .
  • Electronic effects: Cyclic voltammetry (CV) or Hammett substituent constants (σ) compare electron density at the triazine core. For example, cyclohexyl’s inductive effect may reduce electrophilicity at C6 compared to electron-withdrawing groups (e.g., chloro in simazine) .
  • Experimental validation: Compare reaction rates (e.g., nucleophilic substitution) of cyclohexyl derivatives with methyl or aryl analogs .

Q. What methodologies are recommended for evaluating the adhesion properties of triazine-dithione derivatives in polymer or composite materials?

Methodological Answer:

  • Microtensile bond strength (MTBS) testing: Used in dental studies to measure adhesion between primers (e.g., VBATDT) and alloys. Specimens are subjected to tensile forces until failure, with failure modes analyzed microscopically .
  • Surface pretreatment: Optimize cyclohexyl-dithione concentration in primers (e.g., 0.5–5% w/v) and curing protocols (light vs. chemical initiation) .
  • Durability testing: Accelerated aging (thermocycling, water immersion) assesses long-term stability of adhesive interfaces .

Q. How can computational models like 3D-QSAR predict the biological activity of this compound derivatives?

Methodological Answer:

  • 3D-QSAR modeling: Build a model using known triazine-diamine inhibitors (e.g., 6,N2-diaryl derivatives with GI₅₀ values) to map electrostatic, hydrophobic, and steric fields. Validate predictive power with leave-one-out cross-validation .
  • Target identification: Use molecular docking to simulate interactions with proteins (e.g., photosystem-II D1 protein for herbicidal activity or kinases in cancer cells ).
  • Limitations: Account for multi-target effects by combining 3D-QSAR with transcriptomic profiling .

Q. What are the best practices for analyzing environmental persistence and degradation pathways of triazine-dithione compounds?

Methodological Answer:

  • LC-MS/MS quantification: Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) and ionization modes (ESI±) for detecting parent compounds and metabolites .
  • Microbial degradation assays: Screen soil or water samples for bacteria (e.g., Pseudomonas spp.) capable of metabolizing triazine cores. Monitor degradation via HPLC and identify intermediates using HRMS .
  • Hydrolysis studies: Evaluate pH-dependent stability (e.g., acidic conditions promote dithione hydrolysis to thiols) .

Q. Notes

  • Avoid commercial sources (e.g., BenchChem) per guidelines.
  • Triazine-dithiones require careful handling due to potential sulfur reactivity.
  • For structural analogs, cross-reference PubChem entries for spectral data .

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